![molecular formula C14H19N5O5 B3352028 Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate CAS No. 41355-18-4](/img/structure/B3352028.png)
Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate
Overview
Description
Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as EAP or Ethyl Adenosine Prodrug. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate involves the conversion of the prodrug into adenosine by the action of esterases. Adenosine then binds to specific receptors in the body, leading to various biological effects.
Biochemical and Physiological Effects:
Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate in lab experiments include its ability to selectively target specific receptors and its low toxicity. However, its limitations include the need for esterases to convert the prodrug into adenosine and the potential for off-target effects.
Future Directions
There are several future directions for research involving Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate. These include further studies on its potential use in the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, research could focus on developing more efficient methods for synthesizing the compound and improving its selectivity and efficacy.
Scientific Research Applications
Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
properties
IUPAC Name |
ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-2-23-8(20)4-3-7-10(21)11(22)14(24-7)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14,21-22H,2-4H2,1H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKINXKUWXUNRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305337 | |
Record name | 9-(5,6-Dideoxy-7-ethylheptofuranosyluronosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate | |
CAS RN |
41355-18-4 | |
Record name | NSC170307 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(5,6-Dideoxy-7-ethylheptofuranosyluronosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.